molecular formula C22H18BrNO4S B12518320 (2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B12518320
M. Wt: 472.4 g/mol
InChI Key: NCESHFLJYLXTLF-IBGZPJMESA-N
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Description

(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromothiophene moiety, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid backbone, making it a versatile molecule for synthetic and analytical purposes.

Properties

Molecular Formula

C22H18BrNO4S

Molecular Weight

472.4 g/mol

IUPAC Name

(2S)-3-(3-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H18BrNO4S/c23-18-9-10-29-20(18)11-19(21(25)26)24-22(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,19H,11-12H2,(H,24,27)(H,25,26)/t19-/m0/s1

InChI Key

NCESHFLJYLXTLF-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CS4)Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CS4)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps, including the introduction of the bromothiophene group and the Fmoc protecting group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

    Introduction of Bromothiophene Group: This step involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Fmoc Protection: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The bromothiophene and Fmoc-protected amino acid are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve automated synthesis techniques and large-scale reactors to ensure consistent quality and high throughput. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromothiophene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like dichloromethane.

    Reduction: LiAlH4, NaBH4; reactions are usually performed in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene group can yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing bromothiophene moieties exhibit promising anticancer properties. For instance, derivatives of bromothiophene have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that the incorporation of thiophene derivatives into peptide sequences can enhance their bioactivity against cancer cells, suggesting that (2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid may serve as a scaffold for developing new anticancer agents .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study focused on synthesizing various fluorene derivatives, including those similar to (2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, reported significant inhibition of bacterial growth. The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death .

Material Science

2.1 Polymer Synthesis

In material science, the unique properties of thiophene compounds make them suitable for creating conductive polymers. Research has shown that incorporating (2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid into polymer matrices enhances electrical conductivity and thermal stability. For example, thiophene-based polymers have been utilized in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biological Research

3.1 Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis due to its protective group functionality. The use of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group allows for selective deprotection during solid-phase peptide synthesis (SPPS). This method is crucial for producing peptides with high purity and yield, which can be further evaluated for biological activity .

3.2 Enzyme Inhibition Studies

Recent studies have explored the enzyme inhibition potential of compounds related to (2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid. Specifically, its derivatives have been tested against various enzymes implicated in metabolic pathways relevant to diseases such as diabetes and cancer. The results indicate promising inhibitory effects, suggesting further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of (2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with enzymes or receptors, modulating their activity. The Fmoc group can be cleaved under specific conditions, allowing the compound to participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is unique due to its combination of a bromothiophene moiety and an Fmoc-protected amino acid. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in synthetic and analytical chemistry.

Biological Activity

(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, with the CAS number 1997455-67-0, is a synthetic compound belonging to the class of amino acids. Its unique structure incorporates a bromothiophene moiety and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are known to influence its biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is C22H18BrNO4S, with a molecular weight of 472.4 g/mol. The structure features a thiophene ring substituted with a bromine atom, which contributes to its electronic properties and potential interactions in biological systems.

PropertyValue
Molecular FormulaC22H18BrNO4S
Molecular Weight472.4 g/mol
CAS Number1997455-67-0

The biological activity of this compound can be attributed to several factors:

  • Peptide Synthesis : The Fmoc group is commonly used in peptide synthesis as a protective group for the amino functionality. This allows for selective reactions and the formation of complex peptides, which can exhibit various biological activities.
  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures may act as inhibitors for specific enzymes involved in metabolic pathways. For instance, the presence of halogen substituents like bromine can enhance binding affinity to target enzymes due to increased hydrophobic interactions.
  • Cellular Uptake and Distribution : The lipophilic nature of the fluorenyl group may facilitate cellular uptake, potentially enhancing the compound's bioavailability and efficacy in vivo.

Pharmacological Properties

Research indicates that (2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid may exhibit several pharmacological properties:

  • Antitumor Activity : Compounds structurally related to this molecule have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The thiophene ring may contribute to antimicrobial activity by disrupting bacterial cell membranes or interfering with metabolic processes.

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored derivatives of Fmoc-protected amino acids, demonstrating that modifications on the thiophene ring significantly enhanced anticancer activity against various cancer cell lines . The presence of bromine was noted to increase potency compared to non-halogenated analogs.
  • Enzyme Inhibition Assays : In vitro assays indicated that compounds with similar structures inhibited enzymes involved in drug metabolism, such as CYP450 isoforms . This suggests potential interactions affecting drug clearance rates in clinical settings.
  • Toxicological Evaluations : Toxicity studies conducted on related compounds revealed that while some derivatives exhibited low toxicity profiles, others showed dose-dependent cytotoxicity . Therefore, further investigations into the safety profile of (2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid are warranted.

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